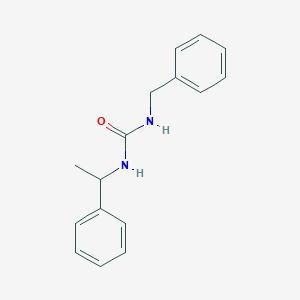

1-Benzyl-3-(1-phenylethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

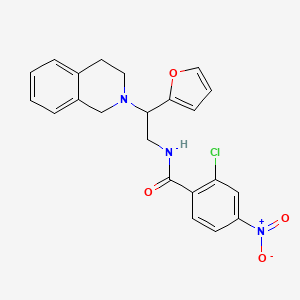

1-Benzyl-3-(1-phenylethyl)urea is a type of urea derivative. It has the molecular formula C16H18N2O and a molecular weight of 254.333. This compound contains a total of 38 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea derivative .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .

Molecular Structure Analysis

The 1-Benzyl-3-(1-phenylethyl)urea molecule contains a total of 38 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 urea (-thio) derivative(s) .

Chemical Reactions Analysis

1,3-bis(1-Phenylethyl)urea was investigated as a good corrosion inhibitor for carbon steel by electrochemical techniques in 1 M HCl at a temperature range of 305–335 K . The investigation was done by electrochemical techniques such as potentiodynamic Tafel polarization and impedance spectroscopy .

Physical And Chemical Properties Analysis

1-Benzyl-3-(1-phenylethyl)urea has a molecular weight of 254.333. Other physical and chemical properties such as density, boiling point, and others were not found in the search results.

Scientific Research Applications

- Research Findings : A study explored a series of new urea derivatives, including this compound. These derivatives were screened in vitro against bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and fungal strains (Candida albicans and Cryptococcus neoformans). Notably, the adamantyl urea adduct demonstrated outstanding growth inhibition (94.5%) against Acinetobacter baumannii.

- Research Findings : Another study identified this urea derivative as a chemical scaffold for designing CRAC channel inhibitors. These inhibitors could improve Ca2+ influx inhibition, immune response modulation, and exhibit low cytotoxicity.

Antimicrobial Activity

CRAC Channel Inhibition

Future Directions

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . Given the structural similarities between imidazole and 1-Benzyl-3-(1-phenylethyl)urea, it’s possible that future research could explore the potential applications of 1-Benzyl-3-(1-phenylethyl)urea in various fields such as medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-3-(1-phenylethyl)urea is the Calcium Release-Activated Calcium (CRAC) channel . This channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1) .

Mode of Action

1-Benzyl-3-(1-phenylethyl)urea inhibits the CRAC channels by specifically targeting ORAI1 . The compound interacts with ORAI1, leading to the inhibition of calcium influx .

Biochemical Pathways

The inhibition of the CRAC channels by 1-Benzyl-3-(1-phenylethyl)urea affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound’s structure-activity relationships (sars) have been analyzed . The alkyl substituent on the α-position of the left-side benzylic amine (R1) is essential for calcium influx inhibition .

Result of Action

The inhibition of the CRAC channels by 1-Benzyl-3-(1-phenylethyl)urea leads to a decrease in calcium influx . This can result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

properties

IUPAC Name |

1-benzyl-3-(1-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJYGVFJXKZXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(1-phenylethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide](/img/structure/B2443736.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2443744.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)

![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)

![(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide](/img/structure/B2443757.png)